n-ethyl-2-hydroxypropanamide
Description
Contextualization of Alpha-Hydroxy Amides in Organic Synthesis and Materials Science
Alpha-hydroxy amides are a significant class of compounds that serve as important intermediates in organic and pharmaceutical synthesis. psu.eduscientific.netresearchgate.net They are recognized as key building blocks for a variety of biologically active molecules. psu.edu For instance, derivatives of alpha-hydroxy amides have been investigated for use as anti-HIV agents and are integral to the synthesis of oxazolidinones and morpholines. psu.edu The development of synthetic methods for these amides is an active area of research, with techniques ranging from enzyme- or Lewis acid-catalyzed reactions to transformations involving amino acids. psu.eduscientific.netresearchgate.net
In materials science, the functional groups of alpha-hydroxy amides allow for their incorporation into larger polymeric structures. N-Ethyl-2-hydroxypropanamide, for example, has been used as a monomer in the synthesis of thermoresponsive polymers, which are smart materials that change their properties in response to temperature variations. urv.cat The starting material for this monomer, ethyl lactate (B86563), is considered a green biosolvent, highlighting a trend towards creating sustainable materials from renewable resources. urv.cat The inherent biodegradability and high solvency power of such precursors offer environmental and performance advantages. urv.cat
Historical Perspective on the Synthesis and Application of this compound
The synthesis of alpha-hydroxy amides like this compound has evolved from traditional amidation methods. Generally, amides are formed by reacting a carboxylic acid with an amine. evitachem.com For this compound, this involves the reaction of 2-hydroxypropanoic acid (lactic acid) with ethylamine (B1201723). smolecule.com
Over time, various methods have been developed to achieve this transformation with greater efficiency and selectivity. These include:
Direct Amidation: This foundational method involves reacting lactic acid or its ester derivatives, such as ethyl lactate, directly with ethylamine, often in the presence of a dehydrating agent or under conditions that drive the removal of water or ethanol (B145695) to favor amide formation. evitachem.comsmolecule.comurv.cat
Enzymatic Synthesis: Enzymes can be employed to catalyze the formation of the amide bond with high selectivity, which is particularly valuable for producing a specific enantiomer. smolecule.com
Catalytic Methods: More recent research has focused on using catalysts to improve reaction conditions. For example, a 2021 study detailed the synthesis of this compound from ethyl lactate and ethylamine using the organic catalyst 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) at a moderate temperature of 75 °C. urv.cat
The primary application that has driven research into this compound is its use as a chiral auxiliary in asymmetric synthesis. evitachem.comsmolecule.com In this role, it helps control the stereochemical outcome of a reaction, which is critical in the pharmaceutical industry for the development of enantiomerically pure drugs. smolecule.com More recently, its application has expanded into polymer chemistry for creating functional materials. urv.catsmolecule.com
Significance of Chirality in this compound Research
Chirality is a key feature of this compound and is fundamental to its function and activity. The molecule contains a stereocenter at the carbon atom bearing the hydroxyl group, meaning it is non-superimposable on its mirror image. evitachem.com These two mirror-image forms are the (R) and (S) enantiomers. evitachem.comnih.govnih.gov
The significance of this chirality is most evident in its application as a chiral auxiliary. smolecule.com By temporarily incorporating the chiral this compound molecule, chemists can direct the formation of a new stereocenter in a target molecule, leading preferentially to one enantiomer over the other. This process, known as asymmetric synthesis, is essential for producing drugs where often only one enantiomer provides the desired therapeutic effect while the other may be inactive or even harmful.
Furthermore, the specific spatial arrangement of atoms in each enantiomer can lead to different interactions with other chiral molecules, such as enzymes and receptors in biological systems. evitachem.com While detailed biological activity for this compound is not extensively documented, compounds with similar chiral structures are known to exhibit a range of pharmacological properties. smolecule.com Therefore, the stereochemistry of this compound is a critical factor in its current use in synthesis and its potential future applications.
Data Tables
Table 1: Physicochemical Properties of this compound
This table summarizes key identifiers and computed physical properties for the racemic and enantiomeric forms of this compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | lookchem.com |
| (2S)-N-ethyl-2-hydroxypropanamide | nih.gov | |
| (2R)-N-ethyl-2-hydroxypropanamide | nih.gov | |
| Synonyms | N-ethyl-lactamide | urv.cat |
| CAS Number | 6280-14-4 (racemic) | lookchem.com |
| 194022-24-7 (S-form) | nih.gov | |
| 152970-08-6 (R-form) | evitachem.comnih.gov | |
| Molecular Formula | C₅H₁₁NO₂ | lookchem.comevitachem.comnih.govnih.gov |
| Molecular Weight | 117.15 g/mol | lookchem.comnih.gov |
| Melting Point | 44.5-45 °C | lookchem.com |
| Boiling Point | 280.9 °C at 760 mmHg | lookchem.com |
| Density | 1.019 g/cm³ | lookchem.com |
| XLogP3 | -0.3 | nih.gov |
| Hydrogen Bond Donor Count | 2 | lookchem.com |
| Hydrogen Bond Acceptor Count | 2 | lookchem.com |
| Rotatable Bond Count | 2 | lookchem.com |
Table 2: Summary of Synthesis Methods for this compound
This table outlines various synthetic approaches for producing this compound.
| Synthesis Method | Description | Key Features | Source(s) |
| Direct Amidation | Reaction of 2-hydroxypropanoic acid (lactic acid) or its esters with ethylamine. | A fundamental approach, often requiring a dehydrating agent or removal of byproducts. | evitachem.comsmolecule.com |
| Enzymatic Synthesis | Use of enzymes as catalysts for the amidation reaction. | Offers high stereoselectivity, enabling the synthesis of specific enantiomers. | smolecule.com |
| Chiral Auxiliary Method | Utilization of chiral starting materials to guide the formation of the desired stereoisomer. | Ensures the production of an enantiomerically pure product. | smolecule.com |
| TBD-Catalyzed Synthesis | Reaction of ethyl lactate with ethylamine in the presence of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). | A modern, efficient method using an organic catalyst under relatively mild conditions. | urv.cat |
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-2-hydroxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-6-5(8)4(2)7/h4,7H,3H2,1-2H3,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHWWMHNXSWQLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309111 | |
| Record name | N-Ethyl-2-hydroxypropanamide | |
| Source | EPA DSSTox | |
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Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6280-14-4 | |
| Record name | N-Ethyl-2-hydroxypropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6280-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Ethyl-2-hydroxypropionamide | |
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| Record name | NSC11061 | |
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| Record name | N-Ethyl-2-hydroxypropanamide | |
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| Record name | N-ethyl-2-hydroxypropionamide | |
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Advanced Synthetic Methodologies for N Ethyl 2 Hydroxypropanamide and Its Stereoisomers
Chemo- and Enantioselective Synthesis Strategies
Achieving high levels of chemo- and enantioselectivity is crucial for producing enantiomerically pure N-ethyl-2-hydroxypropanamide. This is particularly important as the biological and chemical properties of the (S) and (R) enantiomers can differ significantly. Strategies often involve either building the molecule around a pre-existing chiral center or directly forming the amide bond with high stereochemical control.
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. numberanalytics.comsigmaaldrich.com After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. wikipedia.org This approach is a powerful tool for asymmetric synthesis, allowing for the selective production of a single enantiomer from a prochiral substrate. numberanalytics.com The effectiveness of a chiral auxiliary relies on its ability to create a diastereomeric intermediate that biases the approach of reagents from one direction over another, often through steric hindrance. numberanalytics.com
The synthesis of the specific enantiomer, (2S)-N-Ethyl-2-hydroxypropanamide, can be achieved using chiral auxiliary-based methods. smolecule.com In this context, a common strategy involves the acylation of a chiral auxiliary, such as an Evans' oxazolidinone, with a derivative of pyruvic acid, followed by a stereoselective reduction of the ketone and subsequent amidation/cleavage.
A representative, though generalized, pathway would involve:
Acylation: A chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with 2-oxopropanoyl chloride (pyruvoyl chloride). This creates an N-acyloxazolidinone where the chiral auxiliary is attached to the propanoyl backbone.
Stereoselective Reduction: The ketone group on the propanoyl chain is then reduced. The bulky chiral auxiliary sterically hinders one face of the carbonyl, forcing the reducing agent (e.g., a borohydride (B1222165) reagent) to attack from the less hindered face. This step establishes the hydroxyl group's stereochemistry, leading to a high diastereomeric excess of the desired (2S)-hydroxy configuration within the diastereomeric intermediate.
Cleavage and Amidation: The final step involves the cleavage of the chiral auxiliary from the newly formed stereocenter. This is often accomplished by reacting the intermediate with ethylamine (B1201723). This nucleophilic attack cleaves the acyl group from the auxiliary, forming the final (2S)-N-ethyl-2-hydroxypropanamide product and releasing the recyclable chiral auxiliary.
Interestingly, (2S)-N-ethyl-2-hydroxypropanamide can itself be employed as a chiral auxiliary in other organic syntheses. smolecule.com
Diastereoselective control is the cornerstone of chiral auxiliary-mediated synthesis. wikipedia.org By attaching an enantiomerically pure auxiliary to a prochiral substrate, the entire molecule becomes a diastereomer. Subsequent reactions proceed to form a second stereocenter, and the energy difference between the two possible transition states (one leading to the (R,R) or (S,S) product and the other to the (R,S) or (S,R) product) determines the diastereomeric ratio of the products. nih.gov
The level of diastereoselectivity is highly dependent on the structure of the auxiliary, the substrate, and the reaction conditions (temperature, solvent, and reagents). For instance, in aldol (B89426) reactions using Evans' oxazolidinones, the formation of a (Z)-enolate through the use of specific boron reagents and bases can lead to predictable and high diastereoselectivity, establishing two new stereocenters simultaneously. wikipedia.org
| Chiral Auxiliary Type | Reaction Type | Typical Diastereomeric Ratio (d.r.) | Reference |
| Evans' Oxazolidinones | Aldol Reaction | >95:5 | wikipedia.org |
| Camphorsultam | Diels-Alder Reaction | >90:10 | bath.ac.uk |
| Pseudoephedrine | Alkylation | >95:5 | wikipedia.org |
| trans-2-Phenylcyclohexanol | Ene Reaction | 10:1 | wikipedia.org |
This table presents typical diastereomeric ratios achieved using common chiral auxiliaries in various reactions, illustrating the high level of control possible. The specific ratio for a given synthesis of this compound would depend on the exact protocol.
Direct amidation involves the formation of an amide bond by reacting a carboxylic acid with an amine, releasing water as the only byproduct. mdpi.com This method is highly atom-economical and aligns with the principles of green chemistry. ucl.ac.uk However, the direct condensation of a carboxylic acid and an amine is often challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. thieme-connect.de
The synthesis of this compound can be achieved by the direct reaction of 2-hydroxypropanoic acid (lactic acid) with ethylamine. smolecule.com To overcome the formation of the ammonium salt and drive the reaction towards the amide product, thermal conditions are typically required. The process usually involves heating the mixture, often in a solvent that allows for the azeotropic removal of water using a Dean-Stark apparatus.
Key controlled conditions include:
Temperature: Elevated temperatures (often >140°C) are necessary to overcome the activation energy for the dehydration of the carboxylate-ammonium salt. mdpi.com
Pressure: The reaction can be run under atmospheric or reduced pressure to facilitate the removal of water.
Stoichiometry: The ratio of ethylamine to 2-hydroxypropanoic acid is controlled to maximize yield and minimize side products.
Water Removal: Continuous removal of water is critical to shift the equilibrium towards the formation of the amide.
Without an effective catalyst, these conditions can be harsh, potentially leading to side reactions or racemization if a stereopure starting material is used.
To improve the efficiency and mildness of direct amidation, various catalytic systems have been developed. These catalysts function by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine under less forcing conditions. mdpi.com
Boron-Based Catalysts: Boron compounds, such as boric acid and various arylboronic acids, are effective catalysts for direct amidation. mdpi.comucl.ac.uk They are believed to activate the carboxylic acid by forming an acyloxyboron intermediate, which is more electrophilic than the free acid. This allows the reaction to proceed at lower temperatures, often with improved yields and chemoselectivity. For instance, arylboronic acids with electron-withdrawing groups have been shown to be highly efficient catalysts in the amidation of α-hydroxycarboxylic acids with minimal loss of enantiomeric purity. acs.org
Phosphonium-Based Reagents: In situ generation of reactive phosphonium (B103445) species can efficiently activate carboxylic acids for amidation. For example, the use of triphenylphosphine (B44618) and an N-chloroimide generates chloro- and imido-phosphonium salts that react with the carboxylic acid to form a highly reactive acyloxy-phosphonium intermediate, which is then readily converted to the amide by the amine at room temperature. acs.org
Enzymatic Catalysis: Biocatalysis offers a green and highly selective alternative for amide synthesis. diva-portal.org Enzymes, particularly lipases such as Candida antarctica lipase (B570770) B (CAL-B), can catalyze the condensation of carboxylic acids and amines in non-aqueous solvents. diva-portal.org This method is notable for its high selectivity and operation under mild conditions (e.g., 35-60 °C), which helps to preserve the stereochemical integrity of chiral centers. diva-portal.org
| Catalytic System | Catalyst Example | Typical Conditions | Key Advantages | Reference |
| Boron-Based | 3,5-Bis(trifluoromethyl)benzeneboronic acid | Toluene, reflux | High efficiency, preserves enantiomeric purity | acs.org |
| Phosphonium-Based | Triphenylphosphine / N-Chlorophthalimide | DCM, room temperature | Mild conditions, good to excellent yields | acs.org |
| Enzymatic | Candida antarctica lipase B (CAL-B) | Organic solvent, 35-60°C | High selectivity, mild conditions, green process | diva-portal.org |
Enzymatic Synthesis of this compound and its Enantiomers
The enzymatic synthesis of this compound and its specific enantiomers represents a significant advancement in green chemistry, offering high selectivity and milder reaction conditions compared to traditional chemical methods. Enzymes, as biocatalysts, can facilitate the stereospecific production of chiral compounds, which is crucial for applications in pharmaceuticals and other specialized fields.
Biocatalytic Approaches for Stereospecific Production
Biocatalytic methods are increasingly employed for the production of single-enantiomer chiral compounds. researchgate.net These processes utilize enzymes or whole cells as catalysts for chemical reactions, often demonstrating high regio- and stereoselectivity. researchgate.net For the synthesis of chiral amides like this compound, enzymes such as amidases and lipases are of particular interest. These enzymes can selectively catalyze the formation of an amide bond from a corresponding acid and amine, yielding a product with high enantiomeric excess (ee). smolecule.com
The use of engineered enzymes, developed through techniques like directed evolution, has further expanded the scope and efficiency of biocatalysis. sciforschenonline.org For instance, ketoreductases have been engineered to convert ketone substrates to chiral alcohols with high stereoselectivity, a principle that can be adapted for the production of chiral hydroxy amides. google.comgoogle.com These engineered biocatalysts can exhibit increased activity and stability under process conditions, making them suitable for industrial-scale synthesis. sciforschenonline.org The stereoselectivity of these reactions is critical, as the biological activity of chiral molecules often depends on their specific three-dimensional arrangement. researchgate.net
Enzyme Selection and Reaction Optimization for this compound
The selection of an appropriate enzyme is a critical first step in developing a biocatalytic process for this compound. Amidases, for example, have been shown to be effective in the enantioselective hydrolysis of amides, a process that can be reversed for synthesis. tandfonline.comtandfonline.com Lipases are another class of enzymes known for their promiscuous ability to catalyze amide formation in addition to their natural function of ester hydrolysis. researchgate.netd-nb.info
Once a suitable enzyme is identified, optimization of the reaction conditions is essential to maximize yield and enantioselectivity. Key parameters that are typically optimized include:
pH: The activity and stability of enzymes are highly dependent on the pH of the reaction medium. The optimal pH for amide synthesis is often a compromise between the enzyme's stability and the nucleophilicity of the amine. d-nb.info
Temperature: Enzyme activity generally increases with temperature up to an optimum, beyond which the enzyme begins to denature. tandfonline.com
Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition, so finding the optimal loading is crucial for efficient conversion. google.com
Solvent: While many enzymatic reactions are performed in aqueous buffers, the use of organic co-solvents can sometimes improve substrate solubility and shift reaction equilibria towards product formation. smolecule.com
A systematic approach to optimization, often involving statistical methods like Design of Experiments (DoE), is employed to efficiently explore the multidimensional parameter space and identify the optimal reaction conditions.
| Parameter | Typical Range | Rationale |
| Enzyme | Lipases, Amidases, Proteases | Varies based on substrate specificity and desired stereoselectivity. |
| pH | 7.0 - 9.0 | Balances enzyme activity with the nucleophilicity of the amine. d-nb.info |
| Temperature (°C) | 30 - 60 | Optimizes reaction rate while maintaining enzyme stability. google.comtandfonline.com |
| Solvent | Aqueous buffer, Organic co-solvents | Influences substrate solubility and reaction equilibrium. smolecule.com |
| Reaction Time (h) | 1 - 24 | Dependent on enzyme activity and substrate concentration. |
Novel Precursor and Sustainable Synthetic Routes
Recent research has focused on developing more sustainable and efficient synthetic pathways to this compound and its derivatives, utilizing novel precursors and integrated processes.
Synthesis of this compound from Ethyl Lactate (B86563) and Ethylamine
A straightforward and "green" approach to synthesizing this compound involves the direct amidation of ethyl lactate with ethylamine. urv.cat This method leverages readily available and bio-based starting materials. urv.cat The reaction is typically catalyzed by a base, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and can be performed under relatively mild conditions. urv.cat
In a typical procedure, a mixture of the catalyst in ethyl lactate is stirred, followed by the addition of a solution of ethylamine in a solvent like tetrahydrofuran (B95107) (THF). The reaction is then allowed to proceed at a moderately elevated temperature, for instance, 65-75 °C, for a period of several hours to ensure high conversion. urv.cat The use of ethyl lactate as both a reactant and a solvent minimizes the need for additional, potentially hazardous, solvents. urv.cat
| Reactant/Catalyst | Role | Typical Conditions |
| Ethyl Lactate | Starting material, Solvent | - |
| Ethylamine | Reactant | 2 M solution in THF |
| TBD (catalyst) | Base catalyst | - |
| Temperature | - | 65-75 °C urv.cat |
| Reaction Time | - | 12 hours urv.cat |
Generation of Hydroxypropanamide Derivatives via Aminolysis of Poly(lactic acid) (PLA) Wastes
An innovative and sustainable approach for producing hydroxypropanamide derivatives involves the chemical upcycling of poly(lactic acid) (PLA) waste. acs.orguniri.hr PLA, a biodegradable polymer derived from renewable resources, can be depolymerized through aminolysis to yield valuable smaller molecules. acs.orgmnba-journal.com This process not only provides a route to hydroxypropanamides but also addresses the growing issue of plastic waste. acs.org
The aminolysis of PLA can be efficiently catalyzed by metal catalysts, such as guanidine-zinc complexes, under mild conditions. acs.orguniri.hr This method has been shown to achieve high conversion rates of PLA in relatively short reaction times. acs.orguniri.hr For example, using a guanidine-zinc catalyst, over 99% conversion of PLA can be achieved in less than an hour at 60 °C in a solvent like tetrahydrofuran (THF). acs.org The resulting hydroxypropanamide derivatives can then serve as monomers for the synthesis of new polymers, contributing to a circular economy model. acs.org
| Parameter | Condition | Outcome |
| Catalyst | Guanidine-zinc complex | High activity and efficiency. acs.orguniri.hr |
| Temperature | 60 °C | Mild reaction condition. acs.org |
| Solvent | THF | - |
| PLA Conversion | >99% in < 1 hour | Demonstrates high efficiency of the catalyst. acs.org |
Integrated Methods for Hydroxypropanamide Stream Production from Beta-Lactone
Integrated processes starting from beta-lactones offer a direct and atom-economical route to hydroxypropanamides. Beta-propiolactone, for instance, can be produced from the carbonylation of epoxides, which are readily available feedstocks. mdpi.com The subsequent reaction of the beta-lactone with an amine, such as anhydrous ammonia (B1221849) or ethylamine, yields the corresponding hydroxypropanamide. google.com
This synthesis can be performed at a wide range of temperatures, from as low as -100 °C to near 100 °C, and can be carried out in various solvents, including polar aprotic solvents or alcohols. google.com The process can be designed as an integrated system where the beta-lactone produced from epoxide carbonylation is directly fed into the amination step, potentially reducing separation and purification costs. google.com The development of efficient and recyclable catalysts for the initial carbonylation step is a key area of ongoing research to enhance the industrial scalability of this route. mdpi.com
Mechanistic Investigations of Chemical Transformations Involving N Ethyl 2 Hydroxypropanamide
Enantioselective Reaction Mechanisms
The chiral nature of N-ethyl-2-hydroxypropanamide makes it a valuable tool in stereocontrolled synthesis, where the objective is to produce a specific stereoisomer of a target molecule. Its application as a chiral auxiliary is a cornerstone of its utility in this domain.
Role of this compound as a Chiral Auxiliary in Enantioselective Aldol (B89426) Reactions
(S)-N-Ethyl-2-hydroxypropanamide, also known as (S)-N-ethyl lactamide (B1674226), can function as a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. smolecule.com In the context of the aldol reaction—a powerful carbon-carbon bond-forming reaction—the auxiliary guides the approach of an aldehyde to an enolate, resulting in the preferential formation of one diastereomer of the β-hydroxy carbonyl product. alfa-chemistry.comrsc.org
The mechanism relies on the formation of a metal enolate, typically using a Lewis acid like boron trifluoromethanesulfonate. alfa-chemistry.com The stereochemical outcome is often rationalized using the Zimmerman-Traxler model, which posits a six-membered, chair-like transition state. alfa-chemistry.com In this model, the metal (e.g., boron) coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen. The substituent on the chiral auxiliary (the methyl group at the C2 position of the propanamide) orients itself pseudo-equatorially to minimize steric hindrance, thereby blocking one face of the enolate. This forces the aldehyde to approach from the less hindered face, leading to a high degree of diastereoselectivity. alfa-chemistry.com The use of preformed enol anions is a primary method for achieving regioselective and stereoselective aldol reactions, and chiral auxiliaries like N-acyloxazolidinones, developed by Evans, established a foundational method for asymmetric aldol additions. alfa-chemistry.comprinceton.edu
Stereochemical Outcomes and Mechanistic Pathways in Catalytic Applications
The effectiveness of this compound as a chiral auxiliary is quantified by the stereochemical outcome of the reactions it mediates. High diastereomeric ratios (d.r.) and enantiomeric excesses (e.e.) are indicative of efficient stereochemical control. In catalytic applications, derivatives of this compound can be used to create chiral environments that influence the stereoselectivity of a reaction.
For instance, in aldol additions, the choice of Lewis acid and reaction conditions can significantly impact the stereochemical outcome. The primary product formed in Evans aldol additions is typically the syn-aldol product, a direct consequence of the reaction proceeding through a Z-enolate under kinetic control. alfa-chemistry.com The high selectivity arises from the stable chair-like transition state where steric interactions are minimized. alfa-chemistry.comwiley-vch.de After the reaction, the chiral auxiliary can be cleaved from the product, often through hydrolysis, to yield the desired enantiomerically enriched molecule and recover the auxiliary for reuse. alfa-chemistry.com
| Reaction Type | Chiral Auxiliary Fragment | Key Reagent/Catalyst | Typical Stereochemical Outcome | Mechanistic Model |
|---|---|---|---|---|
| Asymmetric Aldol Addition | (S)-N-acyl-2-hydroxypropanamide | Boron or Titanium Lewis Acids | High syn-diastereoselectivity (>95:5 d.r.) | Zimmerman-Traxler Transition State |
| Asymmetric Alkylation | (S)-N-acyl-2-hydroxypropanamide | Lithium Diisopropylamide (LDA) | High enantioselectivity (>90% e.e.) | Chelation-controlled enolate formation |
Hydrolysis and Degradation Pathways of this compound
The chemical stability of this compound is largely governed by the reactivity of its amide bond. Under appropriate conditions, this bond can undergo hydrolysis, breaking the molecule into its constituent parts. smolecule.comsmolecule.com This process is a fundamental degradation pathway.
The hydrolysis of the amide linkage yields 2-hydroxypropanoic acid (lactic acid) and ethylamine (B1201723). smolecule.comsmolecule.com This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.
Base-Catalyzed Hydrolysis: Under basic (alkaline) conditions, a hydroxide (B78521) ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon. This leads to the formation of a tetrahedral intermediate which then collapses, cleaving the carbon-nitrogen bond to release ethylamine and the carboxylate salt of 2-hydroxypropanoic acid.
The rate of hydrolysis is sensitive to pH and temperature. Acidic conditions below pH 4 and alkaline conditions above pH 9 are known to promote amide hydrolysis in similar structures. In addition to chemical hydrolysis, enzymatic degradation is also possible, as various amidase enzymes in biological systems are capable of catalyzing this transformation.
| Condition | Catalyst | Primary Degradation Products | Mechanism |
|---|---|---|---|
| Acidic | H⁺ | 2-Hydroxypropanoic acid, Ethylammonium ion (CH₃CH₂NH₃⁺) | Protonation of carbonyl oxygen followed by nucleophilic attack of water. |
| Basic/Alkaline | OH⁻ | 2-Hydroxypropanoate salt, Ethylamine (CH₃CH₂NH₂) | Nucleophilic attack of hydroxide ion on the carbonyl carbon. |
| Enzymatic | Amidase enzymes | 2-Hydroxypropanoic acid, Ethylamine | Enzyme active site facilitates amide bond cleavage. |
Formation Mechanisms of this compound in Complex Systems
Beyond controlled laboratory synthesis, this compound may form through complex reaction networks in diverse environments, from heated food systems to the interstellar medium.
Potential Formation Pathways in Maillard Reactions
The Maillard reaction is a complex cascade of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating, responsible for the flavor and color of many cooked foods. latu.org.uynuft.edu.ua While direct evidence for the formation of this compound in Maillard systems is not extensively documented, plausible mechanistic pathways can be proposed based on known Maillard reaction intermediates and products.
A potential pathway involves the interaction of precursors that can generate the ethylamine and 2-hydroxypropanoyl moieties.
Formation of Precursors: Ethylamine can be formed from the Strecker degradation of certain amino acids, such as alanine (B10760859) or threonine. The 2-hydroxypropanoyl moiety could originate from lactic acid (present in many food systems) or from the fragmentation of sugars, which can produce intermediates like pyruvaldehyde or hydroxyacetone. nih.gov
Condensation: The formation of the amide bond would likely occur through the condensation of ethylamine with lactic acid or an activated derivative thereof. This type of condensation is a known reaction within the later stages of the Maillard cascade, which involves the polymerization and condensation of various reactive fragments. latu.org.uy
An alternative pathway could involve the Strecker degradation of an amino acid in the presence of a specific carbonyl compound. For example, the reaction of asparagine with α-hydroxy carbonyls is known to be much more efficient in producing acrylamide (B121943) than reactions with α-dicarbonyls. nih.gov A similar mechanism, involving the reaction of alanine with an ethyl-containing carbonyl compound, could theoretically lead to the formation of this compound after decarboxylation and subsequent steps.
Radical-Mediated Formation in Interstellar Analogues
The interstellar medium (ISM) is a low-density environment containing gas, dust, and cosmic rays, where complex organic molecules (COMs) can form, often on the surfaces of icy dust grains. Radical-mediated reactions are considered a key route to molecular complexity in the ISM. arxiv.org
The formation of this compound in interstellar analogues can be hypothesized through radical-radical coupling or radical addition reactions.
Precursor Radicals: The process would require the formation of relevant radical precursors. The ethyl radical (•C₂H₅) can be formed through the photolysis of ethane (B1197151) (C₂H₆) or via H atom addition to ethylene (B1197577) (C₂H₄). arxiv.org A 2-hydroxypropanamide radical could be formed via hydrogen abstraction from a precursor molecule like lactamide (H₂N-CO-CH(OH)CH₃) by a hydroxyl radical (•OH).
Reaction Pathways: A plausible formation route is the barrierless recombination of an ethyl radical with a nitrogen-centered lactamide radical: •C₂H₅ + •N(H)COCH(OH)CH₃ → C₂H₅NHCOCH(OH)CH₃
Systematic studies have shown that radical addition of •H and •OH to molecules like acetylene (B1199291) and ethylene are efficient pathways for creating more complex radicals that can then react further to form larger COMs. arxiv.org By analogy, the presence of ethyl- and amide-containing precursors on interstellar ice mantles could lead to the formation of this compound through such radical-mediated processes, driven by ultraviolet radiation or cosmic rays.
Computational and Theoretical Studies of N Ethyl 2 Hydroxypropanamide
Quantum Chemical Characterization and Electronic Structure Analysis
Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the intricacies of molecular systems. For N-ethyl-2-hydroxypropanamide, these methods have been employed to map its electronic landscape and predict its chemical behavior.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Conformational Analysis
Density Functional Theory (DFT) calculations are a cornerstone of computational chemistry, providing a robust framework for determining the optimized molecular geometry and exploring the conformational landscape of molecules. For a related compound, 2-hydroxypropanamide, DFT calculations using the B3LYP functional and the 6-31G(d,p) basis set have been performed to identify the most stable three-dimensional arrangement of its atoms. ijasret.com This process involves minimizing the energy of the molecule with respect to the positions of its nuclei, yielding the equilibrium structure. The resulting optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's physical and chemical properties. For 2-hydroxypropanamide, which has 13 atoms, this results in 33 normal vibrational modes. ijasret.com
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Electron Delocalization
Natural Bond Orbital (NBO) analysis is a powerful tool used to understand the delocalization of electron density and the nature of intermolecular and intramolecular interactions. uni-muenchen.deresearchgate.net This method transforms the complex, delocalized molecular orbitals into a set of localized orbitals that align with the intuitive Lewis structure of bonds and lone pairs. uni-muenchen.denumberanalytics.com
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
In the case of 2-hydroxypropanamide, FMO analysis has been used to calculate the HOMO-LUMO energy gap, providing insights into its stability and reactivity. ijasret.com This analysis helps in understanding the molecule's electronic transitions and its potential to engage in chemical reactions.
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Site Identification
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying sites that are prone to electrophilic and nucleophilic attack. ijasret.com The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are attractive to nucleophiles.
For 2-hydroxypropanamide, MEP analysis performed at the B3LYP/6-31G(d,p) level has been used to identify its reactive sites. ijasret.com This provides a visual representation of the molecule's charge landscape and offers predictions about how it will interact with other chemical species. ijasret.com
Total and Partial Density of States (TDOS and PDOS) Analysis
Total and Partial Density of States (TDOS and PDOS) analyses provide detailed information about the contribution of different orbitals and atoms to the molecular orbitals. The TDOS plot shows the distribution of all molecular orbitals over a range of energy levels. The PDOS, on the other hand, breaks down the total density of states into contributions from individual atoms or groups of atoms (fragments). ijasret.com
For 2-hydroxypropanamide, TDOS and PDOS analyses have been conducted to understand the composition of its molecular orbitals. ijasret.com This allows for a deeper insight into the electronic structure by revealing which atomic orbitals are the primary contributors to the frontier orbitals (HOMO and LUMO) and other molecular orbitals, which is crucial for understanding the bonding and reactivity of the molecule. ijasret.com
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Methodologies
For the related compound 2-hydroxypropanamide, both ELF and LOL analyses have been performed. ijasret.com These methods offer a detailed picture of the electron distribution, allowing for the characterization of covalent bonding and the identification of localized electron pairs within the molecular structure. ijasret.com
Spectroscopic Data Interpretation Through Computational Simulation
Computational simulation is an indispensable tool for the precise interpretation of experimental spectroscopic data. By calculating spectroscopic parameters for a proposed structure, a direct comparison with experimental spectra can validate molecular identity and provide a deeper understanding of its electronic and geometric properties.
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, identifies functional groups in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. urv.cat Computational methods, such as DFT, can predict these vibrational frequencies with a high degree of accuracy. These calculations are typically performed on a geometry-optimized structure, and the resulting theoretical spectrum is often scaled by a factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation. nih.gov
Experimental FTIR data for this compound reveals characteristic peaks that can be assigned to its principal functional groups. A comparison with typical calculated values for analogous amides demonstrates the predictive power of computational simulations in assigning these spectral features.
| Experimental Wavenumber (cm⁻¹) researchgate.net | Vibrational Assignment | Typical Calculated Wavenumber Range (cm⁻¹) for Analogous Amides mdpi.com |
|---|---|---|
| 3315 | O-H and N-H stretching | ~3500 - 3650 (O-H), ~3540 - 3560 (N-H) |
| 2976, 2934 | C-H stretching (aliphatic) | ~2900 - 3100 |
| 1639 | C=O stretching (Amide I band) | ~1700 - 1760 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry offers robust methods for predicting NMR chemical shifts (δ). The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals like B3LYP or M06-2X, is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted to chemical shifts. d-nb.infonih.gov For accurate predictions, it is often necessary to consider the solvent environment, usually through a continuum model like the Polarizable Continuum Model (PCM), and to perform a conformational search to average the chemical shifts based on the Boltzmann population of different low-energy isomers. d-nb.infonih.gov
Studies on a wide range of organic molecules have demonstrated that modern DFT methods can predict ¹H and ¹³C chemical shifts with high accuracy, often achieving a mean absolute error (MAE) of less than 0.2 ppm for ¹H and 2 ppm for ¹³C when compared to experimental data. d-nb.info
Experimental ¹H and ¹³C NMR data have been reported for this compound. researchgate.net A comparison of these experimental values with computationally predicted shifts for analogous structures provides a powerful method for spectral assignment and structural verification. ruc.dk
Experimental ¹H NMR Data for this compound (401 MHz, Chloroform-d) researchgate.net
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 4.28 - 4.17 | m | - | CH-OH |
| 3.33 | qd | 7.30, 5.70 | N-CH₂ |
| 1.44 | d | 6.80 | CH₃-CH |
| 1.17 | t | 7.30 | CH₃-CH₂ |
Experimental ¹³C NMR Data for this compound (101 MHz, Chloroform-d) researchgate.net
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 174.36 | C=O |
| 68.37 | CH-OH |
| 34.00 | N-CH₂ |
| 21.31 | CH₃-CH |
| 14.77 | CH₃-CH₂ |
Advanced Theoretical Approaches for Reaction Mechanism Elucidation
Theoretical chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. hbni.ac.in By locating transition states and calculating activation barriers, computational models can predict reaction feasibility, kinetics, and selectivity. rsc.org
The synthesis of this compound is often achieved via the aminolysis of an ethyl lactate (B86563) precursor with ethylamine (B1201723). urv.cat The mechanism of this type of reaction can be investigated computationally. Theoretical studies on the aminolysis of esters, for example, have utilized DFT to explore possible mechanistic pathways. researchgate.net Such studies typically involve:
Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (ethyl lactate and ethylamine) and products (this compound and ethanol).
Transition State Search: Locating the transition state structure connecting reactants and products. This is often the most computationally demanding step.
Frequency Calculation: Performing vibrational frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency for a transition state).
For the aminolysis of ethyl lactate, computational models would likely investigate a tetrahedral intermediate formed by the nucleophilic attack of the ethylamine nitrogen on the carbonyl carbon of the ester. The subsequent proton transfers and elimination of the ethoxide leaving group can be mapped to provide a comprehensive understanding of the reaction pathway. Studies on similar amide formation reactions, such as the ozonation of hydrazines to form N-Nitrosodimethyl amine, highlight the power of computational chemistry to unravel complex, multi-step mechanisms and determine rate-limiting steps. nih.gov
Applications of N Ethyl 2 Hydroxypropanamide in Advanced Materials and Chemical Synthesis
Chiral Inducers and Building Blocks in Asymmetric Synthesis
The "handedness," or chirality, of a molecule is a critical factor in fields like pharmaceuticals and agrochemicals, where one enantiomer (one of the two mirror-image forms of a chiral molecule) often exhibits the desired biological activity while the other may be inactive or even harmful. Asymmetric synthesis aims to selectively produce a single enantiomer. Chiral auxiliaries are compounds that temporarily attach to a non-chiral substrate to direct a chemical reaction to produce a specific stereoisomer of the product. york.ac.uk Chiral amines, in particular, are widely used as building blocks and in enantioselective reactions. sigmaaldrich.com
The synthesis of enantiomerically pure compounds is fundamental in the development of modern drugs and agricultural products. lookchem.com (2S)-N-ethyl-2-hydroxypropanamide, also known as (S)-N-ethyl lactamide (B1674226), can be employed as a chiral auxiliary in organic synthesis. smolecule.com Its function is to introduce chirality into a reaction, guiding the formation of a specific enantiomer of the desired product, which is a crucial step in creating effective and safe active ingredients. lookchem.comsmolecule.com The ability to control the stereochemistry of a molecule is paramount, as different enantiomers can have vastly different interactions with biological systems, such as enzymes and receptors. ontosight.ai The use of chiral building blocks derived from readily available sources is a key strategy in synthesizing these complex, enantiomerically pure molecules. sigmaaldrich.com
Integration into Polymeric Materials
N-ethyl-2-hydroxypropanamide is not only useful in small-molecule synthesis but also serves as a valuable monomer for creating advanced polymers. Its origins from lactic acid, a bio-based feedstock, make it an attractive component in the pursuit of sustainable and functional materials. urv.cat
Thermoresponsive polymers are "smart" materials that exhibit a sharp change in their physical properties, typically solubility in water, in response to a change in temperature. mdpi.com This behavior is of great interest for biomedical applications. mdpi.com this compound has been synthesized from ethyl lactate (B86563), a derivative of lactic acid, for use as a monomer in creating such advanced polymers. urv.cat The synthesis is achieved through the direct amidation of ethyl lactate with ethylamine (B1201723). urv.cat The resulting this compound can then be further modified and polymerized to produce polymers that change their conformation at a specific temperature. urv.cat
Table 1: Synthesis of this compound from Ethyl Lactate This table summarizes the reaction conditions for synthesizing this compound as a precursor for thermoresponsive polymers, based on research findings. urv.cat
| Starting Material | Reagent | Catalyst | Temperature | Product |
| Ethyl Lactate (EL) | 2 M Ethylamine in THF | TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) | 75 °C | This compound |
Poly(lactic acid), or PLA, is a popular biodegradable plastic made from renewable resources like corn starch. wikipedia.org Developing methods to chemically recycle PLA waste into valuable new materials is a key goal for a circular economy. acs.orgmdpi.com One promising route is the aminolysis of PLA, which breaks the polymer down into hydroxypropanamide derivatives. acs.org This process efficiently converts PLA waste into value-added molecules that can serve as novel monomers for new polymerization reactions. acs.org A guanidine-zinc catalyst has shown high activity in the aminolysis of PLA under mild conditions, yielding hydroxypropanamide derivatives with high conversion and selectivity. acs.org
Table 2: Selected Examples of PLA Degradation into Hydroxypropanamide Derivatives via Catalytic Aminolysis This table highlights the conversion of PLA into new monomers using different amine nucleophiles, demonstrating a versatile chemical recycling strategy. acs.org
| Nucleophile | Reaction Time (h) | Conversion of PLA (%) | Product Selectivity (%) | Product |
| Furfurylamine | 2 | 100 | 92 | N-(furan-2-ylmethyl)-2-hydroxypropanamide |
| m-Xylenediamine | 4 | 100 | >99 | N,N'-(1,3-phenylenebis(methylene))bis(2-hydroxypropanamide) |
| 1,5-Pentanediamine | 2 | 100 | >99 | N,N'-(pentane-1,5-diyl)bis(2-hydroxypropanamide) |
| Ethanolamine | 1 | 100 | >99 | 2-hydroxy-N-(2-hydroxyethyl)propanamide |
Poly(ester-amide)s (PEAs) are a class of polymers containing both ester and amide linkages, which gives them a desirable combination of properties, including biodegradability and good mechanical strength. magtech.com.cn The hydroxypropanamide derivatives obtained from recycled PLA are ideal monomers for synthesizing PEAs. acs.org These monomers, which are diols containing an amide bond, can undergo a polycondensation reaction with dicarboxylic acids to form PEAs. acs.orgupc.edu For instance, the monomer 2-hydroxy-N-(2-hydroxyethyl)propanamide, produced from the aminolysis of PLA with ethanolamine, can be reacted with dicarboxylic acids like adipic acid or terephthalic acid at high temperatures to yield a poly(ester-amide). acs.org This approach represents a complete closed-loop recycling pathway, turning PLA waste into a new class of functional polymers with potential applications in fields like tissue engineering and as thermoplastic elastomers. acs.orgmagtech.com.cn
Table 3: Example of Poly(ester-amide) Synthesis from a Recycled PLA Derivative This table outlines the polycondensation reaction to form a PEA, showcasing the transformation of a monomer derived from plastic waste into a new, high-value polymer. acs.org
| Monomer 1 (Diol) | Monomer 2 (Diacid) | Temperature | Product |
| 2-hydroxy-N-(2-hydroxyethyl)propanamide | Adipic acid | 210 °C | Poly(ester-amide) (PEA₁) |
| 2-hydroxy-N-(2-hydroxyethyl)propanamide | Terephthalic acid | 230 °C | Poly(ester-amide) (PEA₂) |
Derivatives as Novel Industrial Monomers from Recycled Poly(lactic acid)
Upcycling Strategies for Polymer Waste Valorization
The transition toward a circular economy has intensified the search for innovative methods to manage polymer waste beyond traditional recycling. Upcycling, a process that converts waste materials into new products of higher value, represents a promising frontier in polymer science. ornl.govrsc.org For biodegradable polymers like Poly(lactic acid) (PLA), chemical upcycling offers a pathway to reclaim the monomeric building blocks or transform them into valuable platform chemicals, thus preserving the material's value. researchgate.net One such strategy involves the targeted chemical degradation of PLA waste to produce this compound, a valuable amide with applications in further chemical synthesis.
The primary mechanism for this transformation is the aminolysis of PLA. PLA is a polyester, characterized by ester bonds that form its long polymer chains. These ester linkages are susceptible to cleavage by nucleophilic reagents, including amines. In this upcycling strategy, ethylamine is used as the nucleophile to systematically break down the PLA backbone. This reaction effectively depolymerizes the plastic waste under controlled conditions.
The process can be significantly enhanced by catalysis. Research into the chemical recycling of PLA has identified various efficient catalytic systems. For instance, certain zinc-based catalysts have demonstrated high efficiency in the aminolysis of PLA with various amines, achieving complete and selective degradation of the polymer waste into the corresponding amide monomers. acs.org Organocatalysts such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) are also known to be extremely effective for PLA degradation at room temperature, facilitating the reaction via a dual-activation mechanism. mdpi.com The reaction proceeds by activating both the polymer's carbonyl group and the incoming amine, leading to rapid depolymerization.
This aminolysis reaction transforms post-consumer or post-industrial PLA waste directly into this compound. This represents a significant valorization of the waste stream, converting a low-value discarded material into a purified, functional chemical intermediate. The resulting this compound can then serve as a building block for the synthesis of new, advanced materials, effectively closing the loop on the material's lifecycle.
The table below outlines the conceptual parameters for the catalytic aminolysis of PLA waste to yield this compound, based on findings from related amine systems. acs.org
Table 1: Conceptual Reaction Parameters for Catalytic Aminolysis of PLA
| Parameter | Description | Typical Value/Condition | Reference |
|---|---|---|---|
| Starting Material | Post-consumer or post-industrial PLA waste | Flakes, pellets, or powder | researchgate.netacs.org |
| Reagent | Nucleophile for aminolysis | Ethylamine (in solution, e.g., in THF) | urv.cat |
| Catalyst | To facilitate the aminolysis reaction | Zinc-based complexes or Organocatalysts (e.g., TBD) | acs.orgmdpi.com |
| Solvent | Reaction medium | Tetrahydrofuran (B95107) (THF), Dichloromethane | mdpi.comurv.cat |
| Temperature | Reaction temperature | Room Temperature to 75 °C | mdpi.comurv.cat |
| Reaction Time | Duration for complete conversion | 1 - 12 hours | acs.orgurv.cat |
| Product | Result of PLA valorization | This compound | urv.cat |
The successful conversion of PLA highlights a significant shift from simple degradation to functional upcycling. rsc.org The properties of the starting polymer waste and the resulting high-value chemical are distinct, as detailed in the comparative table below.
Table 2: Property Comparison of PLA Waste and Upcycled Product
| Property | Poly(lactic acid) (PLA) Waste | This compound | Reference |
|---|---|---|---|
| Chemical Class | Polyester | Amide, Alcohol | researchgate.netbldpharm.com |
| Molecular Formula | (C3H4O2)n | C5H11NO2 | researchgate.netbldpharm.com |
| Molecular Weight | High (e.g., >40,000 g/mol) | 117.15 g/mol | acs.orgbldpharm.com |
| Physical State | Solid | Solid or Liquid (depending on isomer and purity) | researchgate.netbldpharm.com |
| Functionality | Structural polymer | Chiral building block, chemical intermediate | researchgate.netsmolecule.com |
Biochemical and Biological Interaction Research Perspectives
Mechanistic Hypotheses of Biological Interactions
The structure of N-ethyl-2-hydroxypropanamide, featuring both a hydroxyl (-OH) and an amide (-CONH-) functional group, provides a basis for hypothesizing its potential interactions within biological systems. smolecule.com These functional groups are capable of forming hydrogen bonds, which are fundamental to molecular recognition and binding at the active sites of enzymes and receptors. smolecule.com
The structural characteristics of this compound suggest it could be recognized by metabolic enzymes. The presence of hydroxyl and amide moieties indicates potential interactions with biological systems that could influence metabolic pathways. smolecule.com While extensive research on the specific metabolic fate of this compound is not widely documented, insights can be drawn from structurally similar compounds. For instance, studies on the herbicide R-napropamide have shown that it can be metabolized by soil bacteria into various products, including the structurally related compound (R)-N,N-diethyl-2-hydroxypropanamide. researchgate.net This metabolic transformation highlights the susceptibility of the N-alkyl-2-hydroxypropanamide scaffold to enzymatic action, suggesting that this compound could similarly serve as a substrate for various hydrolases or oxidoreductases within biological systems.
The compound's structure makes it a candidate for involvement in enzyme-catalyzed reactions and metabolic processes, which is a key area for pharmacological research. smolecule.com
This compound, particularly its chiral form (2S)-N-ethyl-2-hydroxypropanamide (also known as (S)-N-ethyl lactamide), is utilized as a valuable building block in organic synthesis. smolecule.com Its primary application is as a chiral auxiliary, a molecule that controls the stereochemical outcome of a reaction to produce an enantiomerically pure compound. smolecule.com This is of paramount importance in the pharmaceutical industry, where the chirality of a drug molecule can determine its efficacy and safety.
Studies have demonstrated its effectiveness in directing stereoselectivity in reactions such as aldol (B89426) condensations. smolecule.com Furthermore, the N-lactoyl group, a core feature of this compound, has been incorporated into the synthesis of complex natural products. For example, a key step in the synthesis of the antitumor antibiotic 2,18-seco-lankacidinol A involved the use of an N-lactoyl-O-methyl-N,O-acetal to construct a critical oxazolidinone ring. acs.org This underscores the utility of this scaffold as a precursor for constructing more complex and biologically active molecules. smolecule.com
Coordination Chemistry and Metal Ion Interactions
The functional groups within this compound also suggest its potential to interact with metal ions, a field of study with implications for understanding its behavior in biological and environmental systems.
While specific research on the coordination chemistry of this compound is limited, the molecule possesses clear potential as a ligand for metal ions. smolecule.com The amide and hydroxyl groups can act as donor sites for coordinating with a metal center. It can be hypothesized that the oxygen atom of the hydroxyl group and the oxygen atom of the amide carbonyl group could form a five-membered chelate ring upon coordination with a metal ion.
Studies on analogous molecules, such as 2-amino-N-hydroxypropanamide (β-alaninohydroxamic acid), provide strong evidence for this potential. Research has shown that 2-amino-N-hydroxypropanamide forms stable complexes with vanadium(V) in aqueous solutions. researchgate.netresearchgate.net In these complexes, the hydroxamate anion coordinates to the VO₂⁺ ion, demonstrating the ability of the hydroxy-amide functional group arrangement to engage in chelation. researchgate.net This suggests that this compound could exhibit similar bidentate ligand properties, binding to various physiologically relevant metal ions.
The formation of metal complexes by ligands like this compound can significantly alter the chemical speciation—the distribution of an element among defined chemical species—in an aqueous solution. researchgate.net The interaction of 2-amino-N-hydroxypropanamide with vanadium(V) serves as an excellent model for this phenomenon. researchgate.net
In that system, the formation of vanadium complexes is highly dependent on pH, with different complex species being dominant in different pH ranges. researchgate.net The investigation of this system required a combination of potentiometric, spectrophotometric, and ⁵¹V NMR methods, coupled with theoretical calculations, to fully characterize the equilibria and identify the various species present. researchgate.netresearchgate.net The results indicate that multiple complex tautomers and protonated forms can coexist, and their relative concentrations are governed by the solution's conditions. researchgate.net Therefore, should this compound be introduced into a solution containing metal ions, it would be expected to influence the metal's speciation in a pH-dependent manner, which in turn affects the metal's bioavailability, transport, and potential toxicity.
Structure-Activity Relationship (SAR) Studies of Related Hydroxypropanamide Scaffolds
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. While SAR studies focused specifically on this compound are not abundant, the broader hydroxypropanamide scaffold is featured in numerous research initiatives, particularly in the design of enzyme inhibitors. researchgate.net
The canonical pharmacophore for many inhibitors, such as those targeting histone deacetylases (HDACs), consists of a metal-binding group, a linker, and a "cap" group that interacts with the protein surface. researchgate.net The hydroxypropanamide moiety can serve as part of the linker and/or metal-binding domain in these designs.
SAR studies on thiazolyl-hydroxamate and N-benzyltriazolyl-hydroxamate derivatives as HDAC6 inhibitors have revealed key structural insights. researchgate.net These studies demonstrate that modifications to the scaffold significantly impact potency and selectivity:
Linker Size: The length of the aliphatic chain (the "linker") connecting the metal-binding hydroxamate group to the cap group is critical. An optimal linker size is necessary to properly position the cap group for interaction with the target enzyme. researchgate.net
Cap Group: The structure of the aryl cap group, including its rigidity and the electronic nature of its substituents, plays a crucial role in determining inhibitory activity and selectivity against different HDAC subtypes. researchgate.net For example, in one study, a derivative with a fluorostyryl cap group showed nanomolar inhibition activity and high selectivity for HDAC6 over HDAC1. researchgate.net
These findings highlight that even subtle changes to the core structure can lead to significant differences in biological activity. nih.gov
Table 1: Properties of this compound Stereoisomers This interactive table provides key chemical properties for the (2S) and (2R) stereoisomers of this compound.
| Property | (2S)-N-ethyl-2-hydroxypropanamide | (2R)-N-ethyl-2-hydroxypropanamide |
|---|---|---|
| IUPAC Name | (2S)-N-ethyl-2-hydroxypropanamide nih.gov | (2R)-N-ethyl-2-hydroxypropanamide nih.gov |
| Molecular Formula | C₅H₁₁NO₂ nih.gov | C₅H₁₁NO₂ nih.gov |
| Molecular Weight | 117.15 g/mol nih.gov | 117.15 g/mol nih.gov |
| CAS Number | 194022-24-7 nih.gov | 152970-08-6 nih.gov |
| Canonical SMILES | CCNC(=O)C(C)O uni.lu | CCNC(=O)C@@HO nih.gov |
Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Related Hydroxamate Scaffolds This table summarizes key findings from SAR studies on compounds containing a hydroxamate scaffold, which is structurally related to hydroxypropanamide.
| Scaffold Type | Structural Modification | Impact on Biological Activity | Target | Reference |
|---|---|---|---|---|
| Thiazolyl-hydroxamate | Variation of aliphatic linker size | Optimal linker size is crucial for activity. | HDAC6 | researchgate.net |
| Thiazolyl-hydroxamate | Modification of aryl cap group (substituents, rigidity) | Influences potency and selectivity. A fluorostyryl cap provided high selectivity for HDAC6 over HDAC1. | HDAC6 | researchgate.net |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (2S)-N-ethyl-2-hydroxypropanamide |
| (S)-N-ethyl lactamide (B1674226) |
| R-napropamide |
| (R)-N,N-diethyl-2-hydroxypropanamide |
| 2,18-seco-lankacidinol A |
| N-lactoyl-O-methyl-N,O-acetal |
| 2-amino-N-hydroxypropanamide |
| β-alaninohydroxamic acid |
| Vanadium(V) |
| Thiazolyl-hydroxamate |
| N-benzyltriazolyl-hydroxamate |
| (E)-N-hydroxy-3-(2-(4-fluorostyryl)thiazol-4-yl)propanamide |
Investigation of Urease Inhibitory Activity of N-Hydroxypropanamide Derivatives
The inhibition of the urease enzyme is a significant area of research, particularly in the context of infections caused by bacteria like Helicobacter pylori. N-hydroxypropanamide derivatives have emerged as a promising class of compounds for this purpose. The hydroxamic acid moiety (-C(=O)NHOH) is a key structural feature, known to chelate the nickel ions within the urease active site, thereby disrupting its catalytic activity. researchgate.net
Research has identified several N-hydroxypropanamide derivatives with potent urease inhibitory effects. A study focusing on arylamino-containing hydroxamic acids highlighted three compounds as particularly effective against H. pylori urease. nih.govmgc.ac.cn These compounds demonstrated significant inhibitory potential, which is crucial for developing treatments against infections where urease activity is a key virulence factor. nih.govmgc.ac.cn The identified compounds were:
3-(2,4-dichlorophenylamino)-N-hydroxypropanamide
3-(2-chlorophenylamino)-N-hydroxypropanamide mgc.ac.cn
3-(3,5-dichlorophenylamino)-N-hydroxypropanamide
Further investigations into hybrid molecules incorporating the N-hydroxypropanamide structure have yielded compounds with exceptionally high potency. For instance, derivatives that combine a dihydropyrimidine (B8664642) scaffold with an N-hydroxypropanamide arm have shown remarkable anti-urease activity. acs.org One such compound, 3-[[4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-amino]-N-hydroxy propanamide, displayed an IC₅₀ value of 0.14 ± 0.013 µM, significantly more potent than the standard inhibitor, acetohydroxamic acid (IC₅₀ - 27.4 ± 1.2 µM). researchgate.netacs.org Another related N-hydroxyacetamide derivative showed an even greater potency with an IC₅₀ value of 0.082 ± 0.004 µM. researchgate.netacs.org
The table below summarizes the urease inhibitory activity of selected N-hydroxypropanamide derivatives and related compounds.
| Compound | Target/Organism | IC₅₀ Value (µM) | Reference Compound | Reference IC₅₀ (µM) |
|---|---|---|---|---|
| 3-[[4-(4-Fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-amino]-N-hydroxy propanamide | Urease | 0.14 ± 0.013 | Acetohydroxamic acid | 27.4 ± 1.2 |
| (E)-3-(2-(4-fluorostyryl)thiazol-4-yl)propanamide derivative | Urease | Not specified | Thiourea | 22.0 |
| Bis-Schiff base of benzyl (B1604629) phenyl ketone derivative 3 | Urease | 22.21 ± 0.42 | Thiourea | 21.15 ± 0.32 |
| Bis-Schiff base of benzyl phenyl ketone derivative 4 | Urease | 26.11 ± 0.22 | Thiourea | 21.15 ± 0.32 |
These findings underscore the potential of the N-hydroxypropanamide scaffold in designing highly effective urease inhibitors. The structure-activity relationship studies often reveal that substitutions on the propanamide backbone significantly influence the inhibitory potency. acs.orgnih.gov
Exploration of Biological Activities in Analogous Compounds (e.g., Antimicrobial, Antioxidant)
Analogues of this compound, particularly those containing the N-hydroxypropanamide core, have been investigated for a range of biological activities beyond urease inhibition, including antioxidant and antimicrobial effects.
Antioxidant Activity The ability to scavenge free radicals is a critical property for compounds intended to combat oxidative stress-related pathologies. nih.gov Several studies have demonstrated that N-hydroxypropanamide derivatives possess significant antioxidant potential. researchgate.netnih.gov For example, a series of 3-((4-amino-5-substituted-4H-1,2,4-triazol-3-yl)thio)-N-hydroxypropanamide derivatives were evaluated for their antioxidant capacity. researchgate.netnih.gov One compound from this series, designated as 6b, exhibited more potent antioxidant activity than the standard antioxidant, ascorbic acid, in multiple assays. researchgate.netnih.gov In general, hydroxamic acids have proven to be excellent antioxidants, with effectiveness comparable to butylated hydroxyanisole (BHA) in certain tests. nih.gov
The table below presents the antioxidant activity of a representative N-hydroxypropanamide derivative.
| Compound | Assay | IC₅₀ Value |
|---|---|---|
| Compound 6b (a 3-((4-amino-5-substituted-4H-1,2,4-triazol-3-yl)thio)-N-hydroxypropanamide derivative) | DPPH | 5.71 ± 2.29 µg/ml |
| ABTS | 4.12 ± 0.5 µg/ml |
Antimicrobial Activity The search for new antimicrobial agents is a global health priority. The N-hydroxyamide functional group is a feature in several compounds with demonstrated antibacterial activity. google.com For instance, N-Hydroxy-propanil, a derivative of the herbicide propanil, has shown antimicrobial activity against various bacteria and fungi. ontosight.ai Furthermore, compounds such as 2-Amino-3-chloro-N-hydroxy-propanamide serve as intermediates in the synthesis of antibacterials like Cycloserine, which is used as a tuberculostatic agent. The development of amide derivatives containing cyclopropane (B1198618) has also been explored, yielding compounds with potential antimicrobial applications. mdpi.com While direct studies on this compound are limited, the activity of these analogous structures suggests a potential area for future investigation.
Studies in Biochemical Pathways
The interaction of this compound and its derivatives with biochemical pathways is a key aspect of understanding their biological effects. Research has primarily focused on their roles as enzyme inhibitors and their metabolic fate.
One of the most significant areas of study is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is linked to diseases like cancer and neurodegenerative disorders. researchgate.netnih.gov Several N-hydroxypropanamide derivatives have been identified as potent HDAC inhibitors. For example, 3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide is known to inhibit HDACs, leading to the activation of tumor suppressor genes. More specific research has focused on HDAC6, a subtype that is a target for neurodegenerative diseases. A study on thiazolyl-hydroxamate derivatives developed (E)-N-hydroxy-3-(2-(4-fluorostyryl)thiazol-4-yl)propanamide (6u), which showed nanomolar inhibition of HDAC6 with high selectivity over other HDAC subtypes. researchgate.net This highlights the potential of the N-hydroxypropanamide scaffold in designing highly specific enzyme inhibitors for targeted therapeutic intervention.
The metabolic pathways of related compounds also provide insight. For instance, the R-enantiomer of the herbicide napropamide (B1676949) is metabolized by soil bacteria into several compounds, including (R)-N,N-diethyl-2-hydroxypropanamide. researchgate.net This demonstrates that the propanamide structure can be processed and transformed within biological systems, entering into specific metabolic degradation pathways. researchgate.net The general mechanism of action for propanamide derivatives often involves interaction with biological targets like enzymes and receptors, where they can act as inhibitors, agonists, or antagonists to modulate cellular signaling pathways. evitachem.comontosight.ai
Future Directions and Emerging Research Avenues for N Ethyl 2 Hydroxypropanamide
Development of Next-Generation Synthetic Methodologies
The synthesis of N-ethyl-2-hydroxypropanamide has traditionally relied on methods such as the direct amidation of lactic acid and the use of chiral auxiliaries. smolecule.com However, future research is geared towards developing more efficient, sustainable, and stereoselective synthetic routes.
Emerging trends in the synthesis of chiral amides point towards the increasing use of biocatalysis. Enzymatic synthesis, employing lipases or other amidases, offers a highly selective and environmentally benign alternative to conventional chemical methods. smolecule.com Future research will likely focus on identifying and engineering novel enzymes with enhanced substrate specificity and stability for the production of enantiomerically pure this compound. Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the unwanted enantiomer, is a particularly promising avenue for maximizing yield. smolecule.com
Furthermore, the development of catalytic direct amidation reactions is a key area of interest. researchgate.net While early approaches often required harsh conditions, research into novel catalysts, including organocatalysts and earth-abundant metal catalysts, is expected to yield milder and more efficient processes. Solvent-free and catalyst-free methods for the direct amidation of lactic acid have already shown promise, representing a significant step towards greener manufacturing processes. smolecule.comresearchgate.net
Table 1: Comparison of Synthetic Methodologies for this compound
| Methodology | Advantages | Future Research Focus |
|---|---|---|
| Direct Amidation | Utilizes readily available starting materials. | Development of novel, milder catalysts; exploration of solvent-free conditions. |
| Enzymatic Synthesis | High stereoselectivity; environmentally benign. | Discovery and engineering of novel enzymes; optimization of reaction conditions. |
| Chiral Auxiliary Method | Established for controlling stereochemistry. | Design of more efficient and recyclable chiral auxiliaries. |
| Dynamic Kinetic Resolution | Potential for high yields of a single enantiomer. | Development of robust and compatible catalyst/enzyme systems. |
Advanced Spectroscopic Characterization Techniques
While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used to characterize this compound, future research will likely employ more advanced methods to probe its subtle structural and stereochemical features. smolecule.com
Chiroptical spectroscopy, particularly circular dichroism (CD) and vibrational circular dichroism (VCD), are powerful techniques for determining the absolute configuration of chiral molecules in solution. The application of these techniques to this compound will provide a more detailed understanding of its conformational preferences and solution-state behavior.
In the realm of mass spectrometry, the development of novel ionization techniques and high-resolution instrumentation will enable more detailed fragmentation studies. smolecule.com This will not only aid in structural elucidation but also in the identification and characterization of trace impurities and byproducts in synthetic samples.
Table 2: Spectroscopic Data for this compound
| Technique | Observed Features | Future Research Directions |
|---|---|---|
| ¹H and ¹³C NMR | Characteristic signals for ethyl, methyl, and backbone protons and carbons. smolecule.com | In-depth studies of intermolecular interactions and conformational dynamics. |
| Infrared (IR) Spectroscopy | Characteristic absorptions for O-H, N-H, and C=O functional groups. smolecule.com | Analysis of hydrogen bonding networks in different states. |
| Mass Spectrometry (MS) | Molecular ion peak and characteristic fragmentation patterns. smolecule.com | Development of methods for quantitative analysis and impurity profiling. |
| Circular Dichroism (CD) | Expected to show distinct signals for each enantiomer. | Determination of absolute configuration and study of conformational changes. |
Expanded Computational Modeling for Predictive Research
Computational chemistry offers a powerful toolkit for understanding and predicting the properties and reactivity of molecules like this compound. While basic computational studies have been applied to related compounds, the application of more advanced computational methods to this specific molecule is a key future direction.
Density Functional Theory (DFT) calculations can be used to predict spectroscopic properties, such as NMR and IR spectra, which can then be compared with experimental data to confirm structural assignments. researchgate.net Furthermore, DFT can be employed to investigate reaction mechanisms, providing insights that can guide the development of new synthetic methodologies.
Molecular dynamics (MD) simulations will be instrumental in understanding the conformational landscape of this compound and its interactions with solvents and other molecules. This is particularly relevant for understanding its role as a chiral auxiliary and for predicting its behavior in biological systems.
Broader Applications in Sustainable Chemistry and Advanced Materials
The bio-based origin of this compound, being derivable from lactic acid, positions it as a promising building block for sustainable materials. rsc.orgrsc.orgscispace.combio-sourced.comresearchgate.net A significant future research avenue is its use as a monomer for the synthesis of novel bio-based polyamides. rsc.orgrsc.orgscispace.combio-sourced.comresearchgate.net These materials could offer a more sustainable alternative to petroleum-derived polymers in a variety of applications, from textiles to engineering plastics. bio-sourced.com
Research in this area will focus on developing efficient polymerization methods and characterizing the properties of the resulting polymers. The chirality of this compound could also be exploited to create polymers with unique stereochemical architectures and potentially novel properties.
In-depth Exploration of Biological Roles and Mechanisms
The biological activity of this compound is not yet extensively documented. smolecule.com However, the structural similarity to other biologically active molecules, such as lactamides and β-lactams, suggests that it may possess interesting pharmacological properties. researchgate.netresearchgate.netmdpi.comijpsr.com
Future research will likely involve screening this compound and its derivatives for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Should any promising activities be identified, further studies will be required to elucidate the underlying mechanisms of action. This could involve computational docking studies to identify potential protein targets and in vitro and in vivo experiments to validate these findings. The exploration of its metabolic pathways and potential as a precursor for biologically active molecules is also a nascent field of research. smolecule.com
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of N-ethyl-2-hydroxypropanamide that influence experimental design?
- Answer : Key properties include a boiling point of 280.9±23.0°C, flash point of 160.2±23.2°C, and density of 1.0±0.1 g/cm³ . These parameters dictate storage conditions (e.g., inert atmosphere for hygroscopic compounds) and reaction setups (e.g., reflux temperature limits). The polar surface area (PSA) of 49.33 Ų suggests moderate solubility in polar solvents, guiding solvent selection for synthesis or purification .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Answer : Use PPE such as nitrile gloves and EN 166-compliant safety goggles to prevent skin/eye contact. Work in a fume hood to mitigate inhalation risks. In case of exposure, rinse affected areas with water for ≥15 minutes and consult a physician . Engineering controls (e.g., ventilation) and hygiene practices (e.g., handwashing) are critical due to the compound’s undefined toxicity profile .
Q. How can researchers confirm the structural identity of this compound?
- Answer : Combine spectroscopic techniques:
- NMR : Analyze proton environments (e.g., hydroxyl and amide protons).
- FT-IR : Identify characteristic bands (e.g., O-H stretch at ~3200 cm⁻¹, amide C=O at ~1650 cm⁻¹).
- Mass spectrometry : Confirm molecular ion ([M+H]+) and fragmentation patterns.
Cross-reference data with computational predictions (e.g., PubChem or crystallographic databases) to resolve ambiguities .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Answer :
- Reaction conditions : Vary temperature (e.g., 60–100°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst loading (e.g., acidic/basic catalysts) to optimize kinetics.
- Purification : Use column chromatography with silica gel (polar phase) and gradient elution (e.g., ethyl acetate/hexane) to separate hydroxyl-containing byproducts .
- Monitoring : Employ TLC or HPLC to track reaction progress and assess purity post-synthesis .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Answer :
- Comparative analysis : Cross-validate NMR/IR data with structurally similar compounds (e.g., 2-amino-2-methyl-3-phenylpropanamide ).
- Computational modeling : Use software like Gaussian to simulate spectra and identify discrepancies (e.g., solvent effects on chemical shifts).
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., confirming the (R)-enantiomer configuration) .
Q. How can chiral purity of this compound be assessed for enantioselective studies?
- Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose derivatives) to separate enantiomers.
- Optical rotation : Measure specific rotation ([α]D) and compare with literature values for the (R)-enantiomer .
- Circular dichroism (CD) : Correlate CD spectra with enantiomeric excess (%ee) for quantitative analysis .
Q. What mechanistic insights can guide the design of derivatives for biological activity screening?
- Answer :
- Functional group modification : Replace the hydroxyl group with esters (improving lipophilicity) or the ethyl group with bulkier substituents (altering steric effects).
- Structure-activity relationship (SAR) : Test derivatives for enzyme inhibition (e.g., hydrolases) using kinetic assays (e.g., IC₅₀ determination) .
- Molecular docking : Simulate interactions with target proteins (e.g., binding affinity predictions using AutoDock) .
Methodological Considerations
- Data analysis : Apply statistical tests (e.g., t-tests for replicate measurements) and error propagation methods to ensure reproducibility .
- Ethical compliance : Document safety protocols and ethical approvals (e.g., institutional review boards for biological studies) .
- Literature rigor : Prioritize peer-reviewed sources (e.g., Acta Crystallographica ) over vendor data, which may lack analytical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
